molecular formula C13H13NO B2764205 1-allyl-4-methyl-2(1H)-quinolinone CAS No. 128128-28-9

1-allyl-4-methyl-2(1H)-quinolinone

Cat. No.: B2764205
CAS No.: 128128-28-9
M. Wt: 199.253
InChI Key: NHULICVLNSQZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-methyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. It is characterized by the presence of an allyl group at the first position and a methyl group at the fourth position of the quinolinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-methyl-2(1H)-quinolinone can be achieved through several synthetic routes. One common method involves the reaction of 4-methylquinoline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone ring to a dihydroquinoline structure.

    Substitution: The allyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Allyl-4-methyl-2(1H)-quinolinone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-4-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-4-methyl-2(1H)-quinolinone is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-1-prop-2-enylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-3-8-14-12-7-5-4-6-11(12)10(2)9-13(14)15/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHULICVLNSQZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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